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Compound of Interest

Compound Name: Alexa Fluor 680 NHS ester

Cat. No.: B15552825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alexa Fluor 680 is a bright, near-infrared fluorescent dye with an excitation maximum at 679

nm and an emission maximum at 702 nm, making it well-suited for the 633 nm laser line on

most flow cytometers.[1][2] Its succinimidyl ester (NHS ester) form is a popular tool for labeling

primary amines (R-NH₂) on proteins, such as antibodies, and amine-modified oligonucleotides.

[3][4] This covalent conjugation results in a stable, bright, and photostable fluorescent probe

ideal for generating a strong signal in flow cytometry applications.[4] Alexa Fluor 680 is water-

soluble and its fluorescence is pH-insensitive over a wide range, ensuring reliable performance

in typical biological buffers.[4]

These application notes provide a detailed protocol for conjugating Alexa Fluor 680 NHS ester
to antibodies and subsequently using the labeled antibody for cell surface staining in flow

cytometry.
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Parameter
Recommended
Value/Range

Notes

Antibody Preparation

Antibody Concentration ≥ 2 mg/mL

Optimal for efficient labeling.[4]

Lower concentrations may

require adjustments to the dye-

to-protein ratio.[5]

Antibody Purity >90%

Free of amine-containing

stabilizers like Tris, glycine, or

high concentrations of sodium

azide.[6][7]

Dialysis/Buffer Exchange

Buffer

0.1 M sodium bicarbonate, pH

8.3 or PBS

To remove interfering

substances and adjust the pH

for optimal reaction.[4][6]

Dye Preparation

Solvent

Anhydrous Dimethylsulfoxide

(DMSO) or Dimethylformamide

(DMF)

Prepare fresh immediately

before use as the NHS ester is

moisture-sensitive.[4][8]

Stock Concentration 10 mg/mL or 10 mM
For accurate addition to the

reaction.

Conjugation Reaction

Molar Ratio (Dye:Protein) 10:1 (for IgG)

This is a starting point;

optimization may be needed.

For IgM, a higher ratio (50:1 to

100:1) is recommended.[3][6]

Reaction Buffer
0.1–0.2 M sodium bicarbonate,

pH 8.3

The optimal pH for the reaction

of NHS esters with primary

amines.[4]

Incubation Time 1 hour
At room temperature,

protected from light.[4]

Cell Staining
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Cell Density 1 x 10⁶ cells per tube In 100 µL of staining buffer.[9]

Labeled Antibody

Concentration
0.5 - 1.0 µg per 10⁶ cells

This is a starting point and

should be titrated for optimal

signal-to-noise ratio.[9]

Incubation Time 30 minutes
On ice or at 4°C, protected

from light.[9]

Wash Buffer

PBS with 0.5% BSA and

sodium azide (Flow Cytometry

Staining Buffer)

For washing away unbound

antibody.

Experimental Protocols
Part 1: Antibody Conjugation with Alexa Fluor 680 NHS
Ester
This protocol is optimized for labeling 1 mg of an IgG antibody. Reactions can be scaled up or

down proportionally.

Materials:

Purified antibody (at ≥ 2 mg/mL in an amine-free buffer)

Alexa Fluor 680 NHS ester

Anhydrous DMSO

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

Antibody Preparation:
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If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), dialyze it

against PBS overnight at 4°C.

Adjust the antibody concentration to at least 2 mg/mL in 0.1 M sodium bicarbonate buffer,

pH 8.3.[4]

Dye Preparation (prepare immediately before use):

Add anhydrous DMSO to the vial of Alexa Fluor 680 NHS ester to create a 10 mg/mL

stock solution.[3]

Vortex briefly to ensure the dye is fully dissolved.

Labeling Reaction:

Slowly add the calculated amount of Alexa Fluor 680 NHS ester solution to the antibody

solution while gently vortexing. For a 10:1 molar ratio with a 1 mg IgG sample (MW

~150,000 g/mol ), this would be approximately 6.4 µL of a 10 mg/mL dye solution.[3]

Incubate the reaction for 1 hour at room temperature in the dark, with occasional gentle

mixing.[4]

Purification of the Conjugate:

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the

manufacturer's instructions.

Load the reaction mixture onto the column.

Elute the labeled antibody with PBS (pH 7.2-7.4).[3]

The first colored fraction to elute will be the conjugated antibody. The smaller,

unconjugated dye molecules will elute later.

Collect the fractions containing the labeled antibody.

Determination of Degree of Labeling (DOL) (Optional but Recommended):
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 679 nm (A₆₇₉).

Calculate the protein concentration and the DOL using the following formulas:

Protein Concentration (M) = [A₂₈₀ - (A₆₇₉ x 0.05)] / (Extinction coefficient of antibody at

280 nm)

Dye Concentration (M) = A₆₇₉ / 183,000 cm⁻¹M⁻¹

DOL = Dye Concentration / Protein Concentration

An optimal DOL for many antibodies is between 4 and 7.

Storage:

Store the labeled antibody at 2-8°C, protected from light. For long-term storage, consider

adding a stabilizer like BSA and storing in aliquots at -20°C.

Part 2: Cell Surface Staining for Flow Cytometry
Materials:

Cell suspension (single-cell suspension is critical)

Alexa Fluor 680-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1-3% BSA and 0.09% sodium azide)

Fc receptor blocking solution (optional, but recommended for cells expressing Fc receptors)

Viability dye (optional, to exclude dead cells from analysis)

FACS tubes

Procedure:

Cell Preparation:
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Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle

detachment method to preserve cell surface antigens.[9]

Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for

5 minutes at 4°C. Discard the supernatant.

Resuspend the cell pellet in staining buffer and determine the cell concentration. Adjust

the concentration to 1 x 10⁷ cells/mL.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.[9]

(Optional) If your cells express Fc receptors (e.g., immune cells), add an Fc blocking

reagent and incubate for 10-15 minutes at room temperature to prevent non-specific

antibody binding.

Add the predetermined optimal amount of Alexa Fluor 680-conjugated antibody to each

tube.

Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.[9]

Washing:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

Repeat the wash step two more times to ensure removal of all unbound antibody.

Final Resuspension and Analysis:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

(Optional) Add a viability dye according to the manufacturer's protocol.

Analyze the samples on a flow cytometer equipped with a 633 nm or similar red laser.
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Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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